molecular formula C7H7F3N2OS B2360559 (2S)-1,1,1-trifluoro-3-(2-pyrimidinylsulfanyl)-2-propanol CAS No. 477712-81-5

(2S)-1,1,1-trifluoro-3-(2-pyrimidinylsulfanyl)-2-propanol

Cat. No. B2360559
CAS RN: 477712-81-5
M. Wt: 224.2
InChI Key: IANDACQCYXVFNW-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1,1,1-trifluoro-3-(2-pyrimidinylsulfanyl)-2-propanol is a chemical compound that has been extensively researched for its potential applications in various fields. It is a chiral molecule with a molecular weight of 269.26 g/mol and a melting point of 92-94°C.

Scientific Research Applications

Oxidation and Kinetic Studies

Research has shown that certain trifluoro-2-propanol compounds can undergo oxidation, producing ketones as their primary products. For example, the oxidation of 1,1,1-trifluoro-2-propanol by potassium tetraoxoferrate(VI) has been studied, highlighting the formation of ketones and the reaction's kinetics under basic conditions (Norcross et al., 1997).

Stereocontrolled Synthesis

In another study, 1,1,1-trifluoro-3-(phenylthio)propan-2-ol was prepared in high enantiomeric purity, demonstrating its potential for stereocontrolled synthesis. This compound was then converted into 1,1,1-trifluoro-2,3-epoxypropane, showcasing its utility in creating complex molecular structures (Shimizu et al., 1996).

Hydrogen Bonding Studies

The effect of fluorination on hydrogen bonding was explored in studies involving compounds like 1,1,1-trifluoro-2-propanol. Fourier transform infrared spectroscopy (FTIR) was used to reveal dimers, oligomers, and large clusters, providing insights into the impact of fluorination on molecular interactions (Schaal et al., 2000).

Photochemical Studies

Research has also been conducted on the photochemical reactions involving trifluoro-2-propanol derivatives. For instance, the photochemically initiated addition of 2-propanol to trifluoroethylene was studied, leading to the formation of various trifluoroethylene oligomers and providing insights into photochemical synthesis techniques (Fikar et al., 1996).

properties

IUPAC Name

(2S)-1,1,1-trifluoro-3-pyrimidin-2-ylsulfanylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2OS/c8-7(9,10)5(13)4-14-6-11-2-1-3-12-6/h1-3,5,13H,4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANDACQCYXVFNW-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N=C1)SC[C@H](C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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